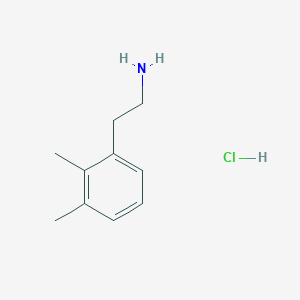
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is an organic compound that belongs to the class of amines, specifically aromatic amines. This compound is often used in pharmaceutical research and chemical synthesis due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 2,3-dimethylphenyl ethane. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .
Another method involves the reductive amination of 2,3-dimethylphenyl acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imines, oximes, and nitroso compounds.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
Applications De Recherche Scientifique
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also participate in the formation of Schiff bases with aldehydes and ketones, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dimethylphenyl)ethan-1-amine
- 2-(2,4-Dimethylphenyl)ethan-1-amine
- 2-(3,4-Dimethylphenyl)ethan-1-amine
Uniqueness
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-7-11)9(8)2;/h3-5H,6-7,11H2,1-2H3;1H |
Clé InChI |
RDWYEILWPOOMJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


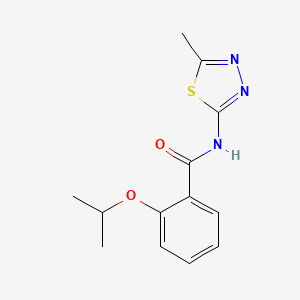
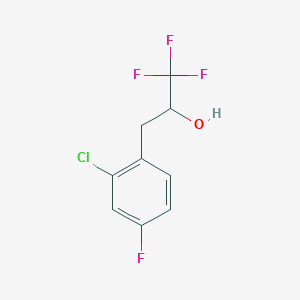
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
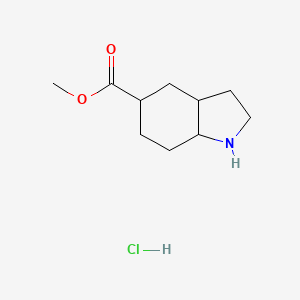
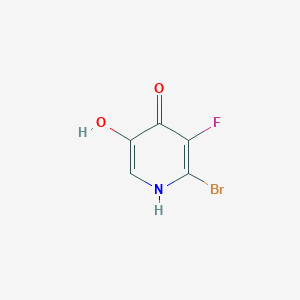
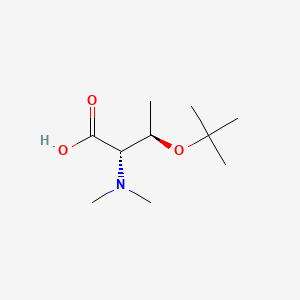
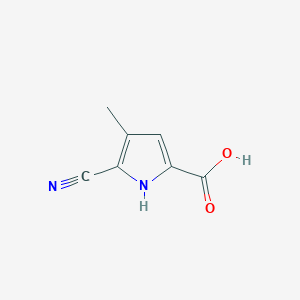
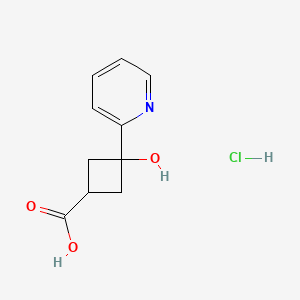
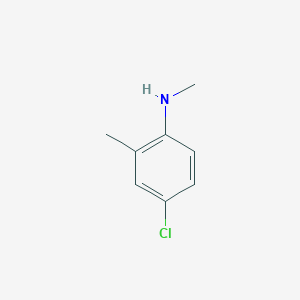
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
